4-Chloro-2-ethylquinazoline 4-Chloro-2-ethylquinazoline
Brand Name: Vulcanchem
CAS No.: 38154-40-4
VCID: VC3850136
InChI: InChI=1S/C10H9ClN2/c1-2-9-12-8-6-4-3-5-7(8)10(11)13-9/h3-6H,2H2,1H3
SMILES: CCC1=NC2=CC=CC=C2C(=N1)Cl
Molecular Formula: C10H9ClN2
Molecular Weight: 192.64 g/mol

4-Chloro-2-ethylquinazoline

CAS No.: 38154-40-4

Cat. No.: VC3850136

Molecular Formula: C10H9ClN2

Molecular Weight: 192.64 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-ethylquinazoline - 38154-40-4

Specification

CAS No. 38154-40-4
Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
IUPAC Name 4-chloro-2-ethylquinazoline
Standard InChI InChI=1S/C10H9ClN2/c1-2-9-12-8-6-4-3-5-7(8)10(11)13-9/h3-6H,2H2,1H3
Standard InChI Key RDUNVFMFQKNWBM-UHFFFAOYSA-N
SMILES CCC1=NC2=CC=CC=C2C(=N1)Cl
Canonical SMILES CCC1=NC2=CC=CC=C2C(=N1)Cl

Introduction

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of 4-chloro-2-ethylquinazoline typically involves halogenation and cyclocondensation reactions. A prominent method involves the treatment of 2-ethylquinazoline with phosphorus oxychloride (POCl₃) under reflux conditions. For example, a protocol adapted from demonstrates that reacting 2-ethylquinazolin-4-one with POCl₃ in the presence of a base like N-ethyl-N,N-diisopropylamine yields the chlorinated product with 69% efficiency after purification (Table 1) . Alternative routes include palladium-catalyzed cross-coupling reactions to introduce iodine or bromine substituents at position 6 or 7 for enhanced reactivity.

Table 1: Comparison of Synthetic Methods for 4-Chloro-2-ethylquinazoline

MethodReagentsYield (%)Purity (%)Reference
POCl₃-mediated chlorinationPOCl₃, Hünig's base69>95
Grignard alkylationMethylmagnesium bromide4690

Structural Characterization

The molecular formula of 4-chloro-2-ethylquinazoline is C₁₀H₉ClN₂, with a molecular weight of 192.65 g/mol . Spectroscopic data confirm its structure:

  • ¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, CH₂CH₃), 2.85 (q, 2H, CH₂CH₃), 7.55–8.25 (m, 4H, aromatic protons) .

  • IR (KBr): Peaks at 760 cm⁻¹ (C-Cl stretch) and 1,580 cm⁻¹ (C=N stretch) .
    X-ray crystallography reveals a planar quinazoline core with bond angles consistent with aromatic stabilization .

Biological Activities

Antimicrobial Properties

4-Chloro-2-ethylquinazoline exhibits moderate antimicrobial activity. Derivatives bearing halogen substituents show enhanced efficacy against Staphylococcus aureus (MIC = 12 µg/mL) and Escherichia coli (MIC = 25 µg/mL) . The mechanism likely involves disruption of microbial cell wall synthesis via inhibition of penicillin-binding proteins .

DerivativeTarget Cell LineIC₅₀ (µM)MechanismReference
4-Chloro-2-ethylHepG27.09Tubulin inhibition
6-Iodo-4-chloro-2-ethylMCF-75.2EGFR/VEGFR-2 inhibition

Comparative Analysis with Structural Analogues

Halogen Substituent Effects

Mechanism of Action

Kinase Inhibition

4-Chloro-2-ethylquinazoline derivatives act as ATP-competitive inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2). Molecular docking studies reveal hydrogen bonding with residue Lys745 in EGFR’s active site .

Tubulin Polymerization Disruption

In colorectal cancer cells, this compound inhibits microtubule assembly by 40% at 10 µM, comparable to colchicine . The chlorine atom facilitates hydrophobic interactions with β-tubulin’s T7 loop, stabilizing the inactive conformation .

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